2-(Allylthio)-6-methylnicotinic acid
Description
2-(Allylthio)-6-methylnicotinic acid is a nicotinic acid derivative featuring a methyl group at the 6-position and an allylthio (-SCH₂CH=CH₂) substituent at the 2-position of the pyridine ring. Nicotinic acid derivatives are widely utilized as intermediates in pharmaceutical synthesis; for example, 6-methylnicotinic acid is a precursor for etoricoxib, a non-steroidal anti-inflammatory drug . The allylthio group introduces steric and electronic modifications that may enhance reactivity or alter biological activity compared to simpler substituents like methyl or methylthio groups.
Properties
IUPAC Name |
6-methyl-2-prop-2-enylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-3-6-14-9-8(10(12)13)5-4-7(2)11-9/h3-5H,1,6H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMECMMIKSIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylnicotinic acid.
Thioether Formation: The 2-position of the nicotinic acid is functionalized with an allylthio group. This can be achieved through a nucleophilic substitution reaction where an allylthiol reacts with a suitable leaving group on the nicotinic acid derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the allylthiol, facilitating the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-6-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: The allylthio group can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the allyl group.
Scientific Research Applications
2-(Allylthio)-6-methylnicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are investigated for their biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-6-methylnicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Key Observations:
- Steric Effects: The 2-position substituent significantly impacts reactivity. For example, 2-methylnicotinic acid exhibits higher reactivity with DDM (diaminodiphenylmethane) than 6-methylnicotinic acid due to steric twisting of the carboxylic group, enhancing accessibility .
- Electronic Effects : The allylthio group in this compound may donate electrons via resonance, reducing acidity compared to unsubstituted nicotinic acid (pKa ~2.1).
Market and Industrial Relevance
- 6-Methylnicotinic Acid Methyl Ester (CAS 5470-70-2) is commercially significant, with global market reports detailing production capacities and regional pricing trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
